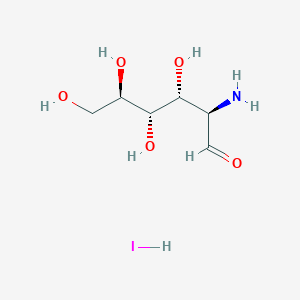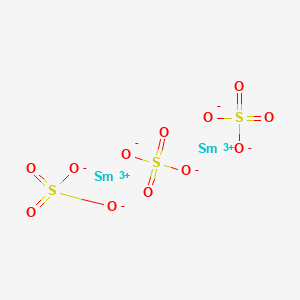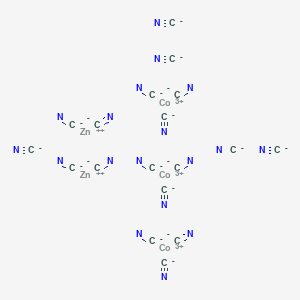
2-Amino-2-deoxy-D-glucose hydroiodide
Overview
Description
2-Amino-2-deoxy-D-glucose hydroiodide, also known as D-Glucosamine hydrochloride or Chitosamine hydrochloride, is a natural substance . It is found in a fibrous material called chitin, which makes up the outer shells of shellfish and insects . The empirical formula is C6H13NO5 · HCl, and its molecular weight is 215.63 .
Synthesis Analysis
The synthesis of 2-amino-2-deoxyhexoses such as D-glucosamine involves the addition of nitrosyl chloride to the acetylated glycal, followed by conversion of the adduct to an acetylated derivative of the 2-oximinohexose and reduction of the oxime to amine . This process results in the formation of the hydrochlorides of 2-amino-2-deoxy-D-glucose .Molecular Structure Analysis
The molecular structure of 2-Amino-2-deoxy-D-glucose hydroiodide is represented by the Hill Notation: C6H13NO5 · HCl . The exact mass is 179.0794 and the molecular weight is 179.1711 .Chemical Reactions Analysis
2-Amino-2-deoxy-D-glucose hydroiodide is a glucose analog that inhibits glycolysis via its actions on hexokinase, the rate-limiting step of glycolysis . It is phosphorylated by hexokinase to 2-DG-P, which cannot be further metabolized by phosphoglucose isomerase .Mechanism of Action
2-Deoxy-D-glucose (2-DG), a derivative of 2-Amino-2-deoxy-D-glucose, has been evaluated as a polypharmacological agent for COVID-19 therapy due to its influence on the glycolytic pathway, interaction with viral proteins, and anti-inflammatory action . It is thought to build up in the cartilage of the joints and may be needed to help make glycosaminoglycans and hyaluronic acid .
It has a boiling point of approximately 192 degrees Celsius .
Safety and Hazards
The safety information for 2-Amino-2-deoxy-D-glucose hydroiodide indicates that it may cause serious eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
While 2-Amino-2-deoxy-D-glucose hydroiodide and its derivatives have been studied for their potential therapeutic effects, more research is needed to fully understand their mechanisms of action and potential applications . For instance, insights gained from genetic and proteomic studies could provide new ideas for the design of combinatorial therapies for cancer treatment .
properties
IUPAC Name |
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.HI/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOFVLJHCHGTGE-BTVCFUMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14INO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-deoxy-D-glucose hydroiodide | |
CAS RN |
14999-44-1 | |
| Record name | Glucosamine hydroiodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14999-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glucosamine hydroiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014999441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-amino-2-deoxy-D-glucose hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.521 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLUCOSAMINE HYDRIODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWX90Q450N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]-](/img/structure/B84647.png)









